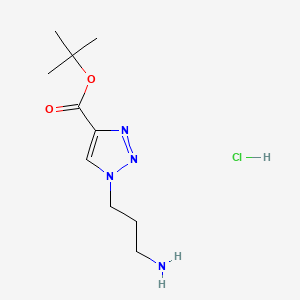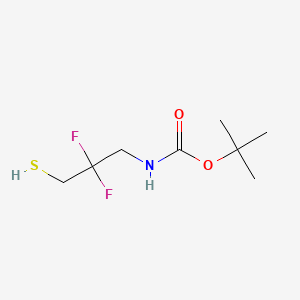
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid typically involves the protection of the hydroxyl group of 4-fluorobenzoic acid with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for its potential in drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The protection is typically removed under acidic conditions or by using fluoride ions, which cleave the Si-O bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Tert-butyldimethylsilyl)oxy)-propanol
- 3-((Tert-butyldimethylsilyl)oxy)-propionaldehyde
- 3-((Tert-butyldimethylsilyl)oxy)-phenylboronic acid
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-4-fluorobenzoic acid is unique due to the presence of both the TBDMS protecting group and the fluorine atom on the benzene ring. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C13H19FO3Si |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-4-fluorobenzoic acid |
InChI |
InChI=1S/C13H19FO3Si/c1-13(2,3)18(4,5)17-11-8-9(12(15)16)6-7-10(11)14/h6-8H,1-5H3,(H,15,16) |
Clé InChI |
UARWCOSFPCPGOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)


![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)


